molecular formula C15H16BrNO2 B3052807 N-Boc-1-bromo-2-naphthalenamine CAS No. 454713-47-4

N-Boc-1-bromo-2-naphthalenamine

Cat. No.: B3052807
CAS No.: 454713-47-4
M. Wt: 322.20
InChI Key: JUHUGHMRVYRVEL-UHFFFAOYSA-N
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Scientific Research Applications

N-Boc-1-bromo-2-naphthalenamine is a valuable research chemical with applications in various scientific fields:

Mechanism of Action

Mode of Action

The mode of action of N-Boc-1-bromo-2-naphthalenamine is primarily through its participation in chemical reactions as a reagent. It is known to be used in Suzuki–Miyaura coupling , a type of cross-coupling reaction, suggesting that it may interact with its targets through bond formation and breaking processes.

Biochemical Pathways

Given its use in suzuki–miyaura coupling , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.

Pharmacokinetics

Given its molecular weight of 3222 , it can be inferred that it has the potential to be absorbed and distributed in the body

Future Directions

The use of Boc-protected amines, including “N-Boc-1-bromo-2-naphthalenamine”, is likely to continue to be an important strategy in organic synthesis . Their ease of use, stability under a variety of conditions, and the straightforwardness of their deprotection make them valuable tools in the synthesis of complex organic molecules . Future research may focus on developing more efficient methods for their synthesis and deprotection, as well as expanding their use in the synthesis of new classes of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-1-bromo-2-naphthalenamine can be synthesized from N-Boc-2-naphthylamine. One common method involves the use of N-bromosuccinimide in acetonitrile at 0°C . The reaction typically proceeds as follows:

  • Dissolve N-Boc-2-naphthylamine in acetonitrile.
  • Add N-bromosuccinimide portionwise to the solution while maintaining the temperature at 0°C.
  • Stir the reaction mixture for 2.75 hours.
  • Isolate the product by filtration and purify it using standard techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-bromo-2-naphthalenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide or acetonitrile.

    Deprotection Reactions: Common reagents include acids such as hydrochloric acid, trifluoroacetic acid, or p-toluenesulfonic acid.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2-naphthylamine: The precursor to N-Boc-1-bromo-2-naphthalenamine.

    1-bromo-2-naphthalenamine: The deprotected form of this compound.

    tert-Butyl (1-bromonaphthalen-2-yl)carbamate: Another name for this compound.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the bromine atom on the naphthalene ring. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(1-bromonaphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-12-9-8-10-6-4-5-7-11(10)13(12)16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHUGHMRVYRVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215060
Record name 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454713-47-4
Record name 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454713-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of tert-butyl 2-naphthylcarbamate (104) [PCT Int. Appl. (2002) WO 02/067930, Searcey, M., Patterson, L. H.] (20.3 g, 83 mmol) in MeCN (150 mL) was treated portionwise at 0° C. with NBS (17.82 g, 100 mmol), then stirred for a further 2 h at 0° C. The mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2. The solution was filtered through a short column of silica gel, and the product was recrystallised from MeOH to give tert-butyl 1-bromo-2-naphthylcarbamate (105) (24.09 g, 90%), as a white solid: mp 90-91° C.; 1H NMR [(CD3)2SO] δ 8.82 (s, 1H), 8.15 (d, J=8.5 Hz, 1H), 7.96 (d, J=9.6 Hz, 1H), 7.93 (d, J=9.3 Hz, 1H), 7.71 (d, J=8.8 Hz, 1H), 7.66 (t, J=7.7 Hz, 1H), 7.56 (t, J=7.4 Hz, 1H), 1.49 (s, 9H). Anal. (C15H16BrNO2) C, H, N, Br.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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